

# Toxicology Profile of Gold Sodium Chloride Dihydrate: A Technical Guide

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## Compound of Interest

Compound Name: *Aurum muriaticum natronatum*

Cat. No.: B8398533

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## Executive Summary

Gold sodium chloride dihydrate ( $\text{Na}[\text{AuCl}_4] \cdot 2\text{H}_2\text{O}$ ), also known as sodium tetrachloroaurate(III) dihydrate, is a gold salt with applications in various scientific fields, including as a precursor in the synthesis of gold nanoparticles and in analytical chemistry.<sup>[1]</sup> Understanding its toxicological profile is paramount for ensuring safe handling and for evaluating its potential therapeutic or adverse effects. This document provides a comprehensive overview of the known toxicological data for gold sodium chloride dihydrate, including its physicochemical properties, acute toxicity, and genotoxicity. Detailed experimental protocols for key toxicological assays are also presented, along with diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its toxicological assessment.

## Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for toxicological assessment.

Property	Value	Reference
Chemical Formula	NaAuCl <sub>4</sub> ·2H <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	397.80 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Yellow crystalline solid	<a href="#">[1]</a>
Solubility	Soluble in water	<a href="#">[1]</a> <a href="#">[5]</a>
Synonyms	Sodium tetrachloroaurate(III) dihydrate, Sodium chloroaurate, Sodium gold chloride	<a href="#">[1]</a> <a href="#">[6]</a>

## Toxicological Data

The toxicological effects of gold sodium chloride dihydrate are primarily associated with irritation, corrosive action, and potential for systemic effects following significant exposure. Gold compounds, in general, are known to cause a range of adverse effects, including skin and mucous membrane irritation, allergic reactions, and potential damage to the kidneys, liver, and blood-forming organs.[\[6\]](#)[\[7\]](#)

## Acute Toxicity

Acute toxicity data provides insights into the potential dangers of short-term exposure. For gold sodium chloride dihydrate, the primary routes of concern are oral ingestion, dermal contact, and eye contact.

Route of Exposure	Endpoint	Species	Value	Classification	Reference
Oral	LD50	Rat	> 464 mg/kg (for Gold(III) chloride hydrate)	Harmful if swallowed	[8]
Dermal	-	-	-	Harmful in contact with skin	[7]
Eye	-	-	-	Causes serious eye damage/irritat ion	[3][6][9]
Skin	-	-	-	Causes severe skin burns and irritation	[3][6][9]

Note: Specific LD50 values for gold sodium chloride dihydrate are not readily available in the public domain. The provided oral LD50 is for a closely related compound, Gold(III) chloride hydrate.

#### Symptoms of Acute Exposure:

- Ingestion: May cause irritation to the gastrointestinal tract.[6] Swallowing the substance can lead to chemical burns in the mouth and gastrointestinal tract.[10]
- Skin Contact: Causes skin irritation and may lead to severe burns.[3][6][9] It may also cause an allergic skin reaction.[8][11]
- Eye Contact: Can cause serious eye irritation or damage.[3][6][9]
- Inhalation: May cause respiratory irritation.[3][6]

## Chronic Toxicity

Long-term exposure to gold compounds has been associated with various health effects. Chronic treatment of mice with sodium tetrachloroaurate(III) resulted in a notable decrease in the expression of metallothioneins and glial fibrillary acidic protein in astrocytes in the brain, though toxic effects were primarily observed at high doses.[\[12\]](#) Parenteral administration of therapeutic gold salts has been linked to toxic effects such as skin rashes, and damage to the blood, kidneys, liver, and lungs.[\[6\]](#)

## Genotoxicity and Carcinogenicity

The mutagenic and carcinogenic potential of a substance are critical toxicological endpoints.

- Genotoxicity: The Ames test, or bacterial reverse mutation assay, is a standard method for assessing the mutagenic potential of chemicals.[\[13\]](#)[\[14\]](#) While specific Ames test data for gold sodium chloride dihydrate is not detailed in the provided results, this assay is a crucial first step in evaluating genotoxicity.[\[15\]](#)
- Carcinogenicity: Gold sodium chloride dihydrate is not identified as a carcinogen by IARC, NTP, or ACGIH.[\[6\]](#)[\[8\]](#)

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies.

### Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Objective: To determine the oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).[\[16\]](#)[\[19\]](#)

Methodology:

- Animal Model: Typically, female rats are used.[\[16\]](#) Animals are acclimatized for at least five days prior to dosing.

- Dosing: The test substance is administered orally via gavage in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[20] The initial dose is selected based on the expected toxicity.
- Procedure: A group of three animals is used for each step.[20] Depending on the outcome (mortality or morbidity), the dose for the next group is either increased or decreased.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[19] Observations are made frequently on the day of dosing and at least once daily thereafter.[20]
- Endpoint: The test allows for the classification of the substance into a specific toxicity class based on the observed effects at different dose levels.

## In Vitro Cytotoxicity - MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23]

**Principle:** Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[22][23][24] The amount of formazan produced is proportional to the number of viable cells.[25]

**Methodology:**

- **Cell Plating:** Seed cells in a 96-well plate and incubate to allow for attachment.
- **Compound Treatment:** Expose the cells to various concentrations of the test substance (e.g., gold sodium chloride dihydrate) for a defined period.
- **MTT Addition:** Add MTT solution to each well and incubate for 1-4 hours at 37°C.[25]
- **Solubilization:** Add a solubilization solution (e.g., DMSO or acidified ethanol) to dissolve the formazan crystals.[23]
- **Absorbance Measurement:** Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[24][25]

- Data Analysis: Cell viability is calculated as a percentage of the untreated control.

## Genotoxicity - Bacterial Reverse Mutation Assay (Ames Test, OECD 471)

The Ames test is a widely used method to evaluate the mutagenic potential of chemicals by detecting their ability to induce reverse mutations in amino acid-requiring strains of bacteria. [\[13\]](#)[\[26\]](#)

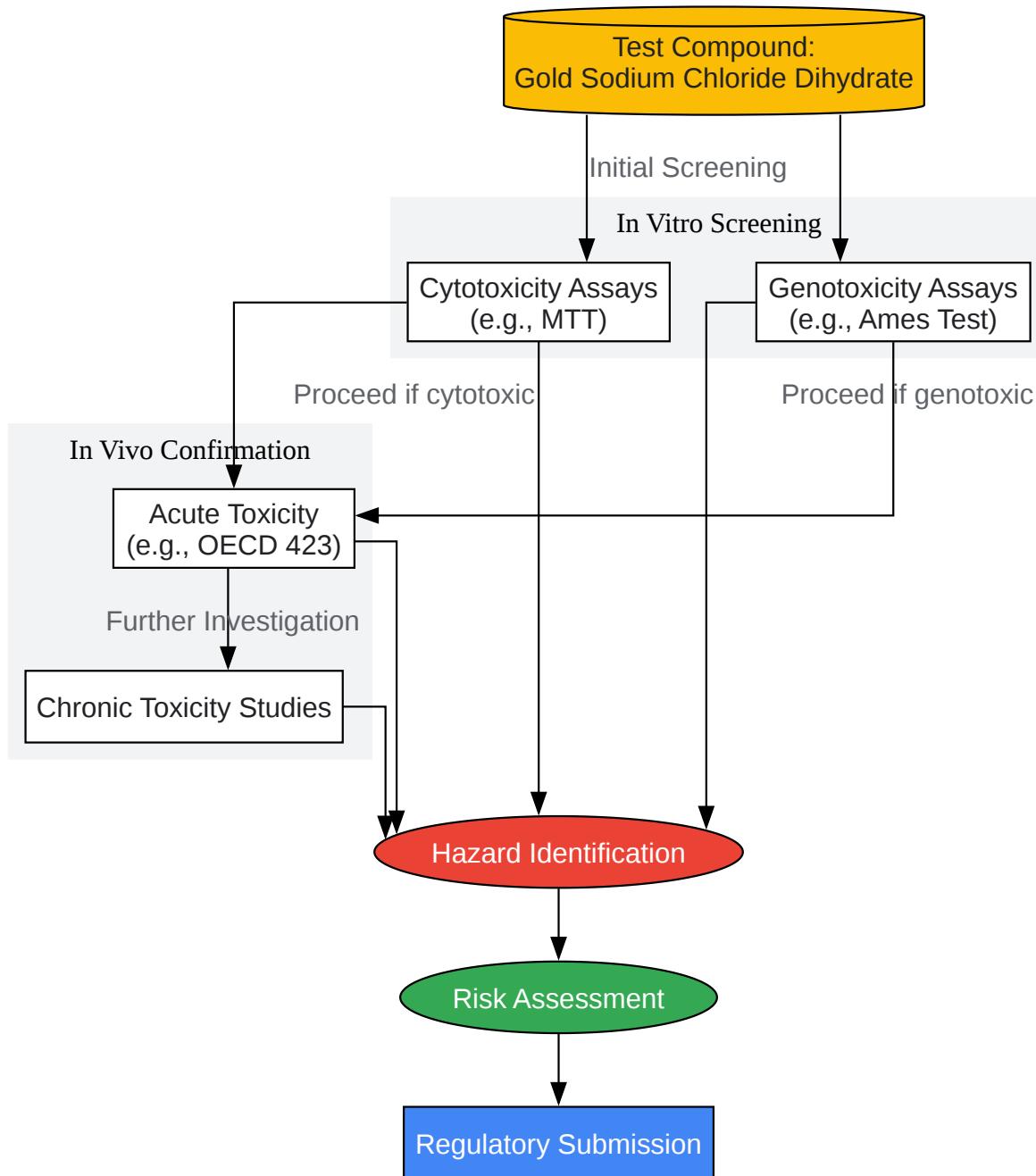
**Principle:** The assay uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[\[13\]](#) A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.

**Methodology:**

- **Strain Selection:** At least five strains of bacteria are typically used to detect different types of mutations.
- **Metabolic Activation:** The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.
- **Exposure:** The bacterial strains are exposed to the test substance at various concentrations, with and without the S9 mix.
- **Plating:** The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.
- **Incubation:** Plates are incubated for 48-72 hours.
- **Scoring:** The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

## Visualizations

## Experimental Workflows

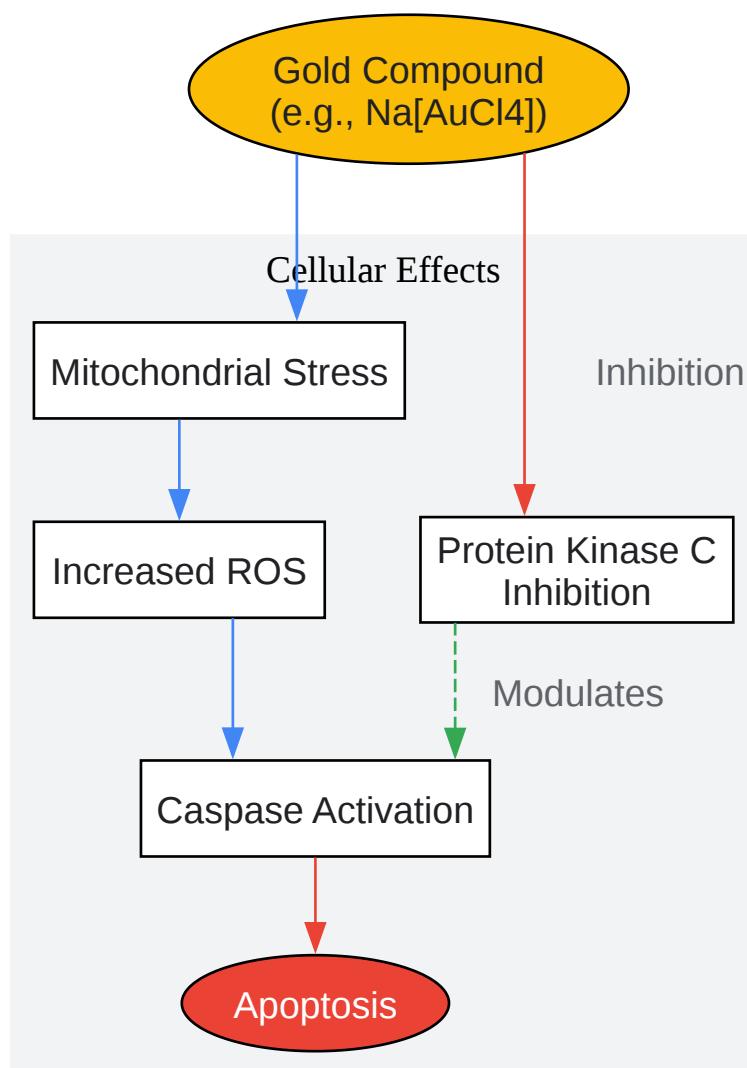


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Caption: General workflow for toxicological assessment of a chemical compound.

## Signaling Pathways

The precise mechanisms of gold compound toxicity are still under investigation, but are thought to involve interactions with proteins and enzymes, potentially leading to cellular dysfunction.[27] [28] Gold compounds have been shown to inhibit enzymes like protein kinase C, which is crucial for intracellular signal transduction.[29]



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Caption: Putative signaling pathway for gold compound-induced apoptosis.

## Conclusion

Gold sodium chloride dihydrate presents a moderate toxicological hazard, primarily characterized by its corrosive and irritant properties upon direct contact. While systemic toxicity data is limited, the known effects of other gold compounds warrant careful handling and the implementation of appropriate safety measures in a research or industrial setting. Further studies are needed to fully elucidate its pharmacokinetic profile, long-term toxicity, and specific mechanisms of action at the molecular level. The experimental protocols and workflows provided herein offer a framework for conducting such investigations in a standardized and reproducible manner.

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